

An In-Depth Technical Guide to Methyl 6-methoxy-1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: Methyl 6-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1420744

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Introduction

Methyl 6-methoxy-1H-indazole-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile intermediate in the landscape of pharmaceutical research and development. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative, featuring a methoxy group at the 6-position and a methyl ester at the 3-position, offers unique electronic and steric properties. These characteristics make it an essential building block for the synthesis of a wide array of bioactive molecules. Researchers have successfully utilized this compound in the development of novel therapeutic agents, including treatments for neurological disorders, inflammation, and cancer.^[1] Its structural framework is also foundational in the synthesis of potent enzyme inhibitors and prostanoid EP4 receptor antagonists intended for cancer immunotherapy.

This guide provides a comprehensive overview of the core chemical properties, validated synthesis protocols, reactivity, and applications of **Methyl 6-methoxy-1H-indazole-3-carboxylate**, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of **Methyl 6-methoxy-1H-indazole-3-carboxylate** are summarized below. These data are critical for its handling, characterization, and application in

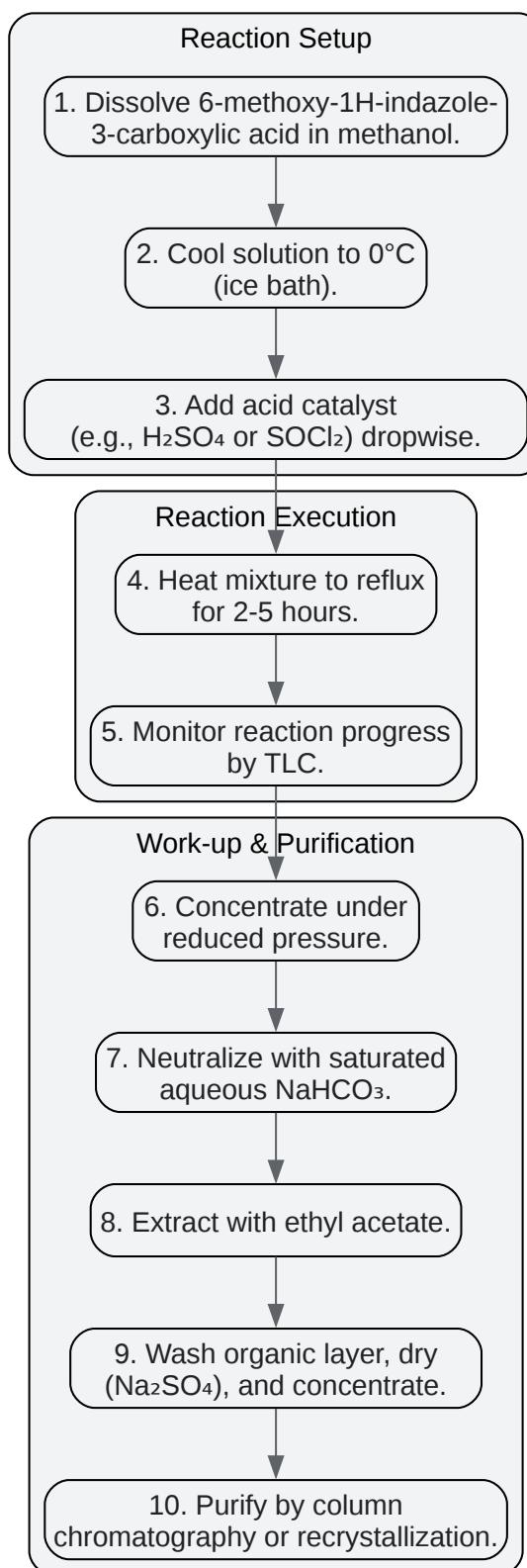
synthetic chemistry.

| Property | Value | Source(s) |
|-------------------|---|---------------------|
| IUPAC Name | methyl 6-methoxy-1H-indazole-3-carboxylate | N/A |
| CAS Number | 885278-53-5 | |
| Molecular Formula | C ₁₀ H ₁₀ N ₂ O ₃ | N/A |
| Molecular Weight | 206.20 g/mol | |
| Appearance | Off-white to white solid | [1] |
| Storage | Store at 0-8 °C | [1] |

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing **Methyl 6-methoxy-1H-indazole-3-carboxylate** is through the acid-catalyzed esterification of its parent carboxylic acid, 6-methoxy-1H-indazole-3-carboxylic acid.

Experimental Workflow



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Caption: Workflow for the synthesis of **Methyl 6-methoxy-1H-indazole-3-carboxylate**.

Detailed Step-by-Step Methodology

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methoxy-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of acid).
- **Catalyst Addition:** Cool the solution in an ice bath to 0°C. Slowly and dropwise, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops) or thionyl chloride (0.2 equivalents).
 - **Causality Insight:** The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is essential for the nucleophilic attack by the weakly nucleophilic methanol.
- **Reflux:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain reflux for 2-5 hours.
 - **Causality Insight:** Heating the reaction increases the kinetic energy of the molecules, overcoming the activation energy barrier and accelerating the rate of esterification, which is a reversible equilibrium-controlled process.
- **Monitoring:** Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) until the reaction is deemed complete.
- **Work-up:** a. Cool the mixture to room temperature and concentrate the solvent under reduced pressure. b. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until effervescence ceases. c. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford **Methyl 6-methoxy-1H-indazole-3-carboxylate** as a pure solid.

Spectral Data for Structural Validation

To ensure the integrity of the synthesized compound, a thorough analysis of its spectral properties is required. The following data serve as a reference for validation.

| Analysis | Expected Observations |
|---------------------|--|
| ¹ H NMR | (In CDCl ₃ or DMSO-d ₆) - NH Proton: Broad singlet, δ ~11-14 ppm. - Aromatic Protons: Signals between δ ~7.0-8.0 ppm, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. - Ester Methyl (COOCH ₃): Sharp singlet, δ ~3.9-4.2 ppm. - Methoxy (ArOCH ₃): Sharp singlet, δ ~3.8-4.0 ppm. |
| ¹³ C NMR | (In CDCl ₃ or DMSO-d ₆) - Carbonyl Carbon (C=O): δ ~160-165 ppm. - Aromatic Carbons: Signals in the range of δ ~95-160 ppm. The carbon attached to the methoxy group will be significantly shielded. - Ester Methyl Carbon: δ ~52 ppm. - Methoxy Carbon: δ ~55 ppm. |
| Mass Spec. (MS) | [M+H] ⁺ : Expected at m/z = 207.07. |

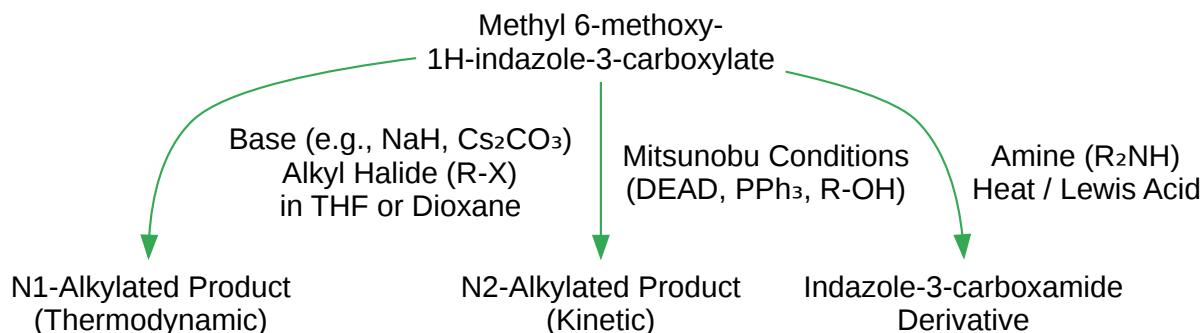
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and spectrometer used.

Chemical Reactivity and Derivatization

Methyl 6-methoxy-1H-indazole-3-carboxylate possesses two primary sites of reactivity: the indazole nitrogen (N1/N2) and the C3-ester group. This dual reactivity makes it a valuable precursor for creating diverse chemical libraries.

Key Reaction: N-Alkylation

The N-H proton of the indazole ring is acidic and can be removed by a base, rendering the nitrogen nucleophilic for subsequent alkylation. However, a significant challenge is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.[\[1\]](#)[\[2\]](#)



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Caption: Key reaction pathways for **Methyl 6-methoxy-1H-indazole-3-carboxylate**.

Protocol for Selective N1-Alkylation

Achieving high regioselectivity is crucial. Conditions employing strong, non-coordinating bases in aprotic solvents strongly favor the thermodynamically more stable N1-alkylated product, often due to steric hindrance at the N2 position created by a chelated intermediate with the C3-ester.[1][3][4]

- Setup: Dissolve **Methyl 6-methoxy-1H-indazole-3-carboxylate** (1.0 equiv) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
- Deprotonation: Cool the solution to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
 - Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, generating the sodium indazolide salt. The sodium cation can chelate between the indazole nitrogen and the ester carbonyl, sterically blocking the N2 position from the incoming electrophile.[1]
- Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

- Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, wash, dry, and concentrate.
- Purification: Purify the product via column chromatography to isolate the desired N1-alkylated regioisomer.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of **Methyl 6-methoxy-1H-indazole-3-carboxylate** is integral to the development of a range of therapeutic agents.

- Oncology: The indazole core is a key component of numerous kinase inhibitors. This intermediate is used to synthesize compounds that target specific enzymes involved in cancer cell proliferation and survival.^[1] It is a precursor for potent prostanoid EP4 receptor antagonists, which are being investigated for their role in colorectal cancer immunotherapy.
- Neurological Disorders: Derivatives have been synthesized and evaluated for their activity on targets within the central nervous system.^[1]
- Synthetic Cannabinoids: The molecule serves as a starting material for the synthesis of various synthetic cannabinoids, which are primarily used as research tools to study the endocannabinoid system.^[5]
- Anti-inflammatory Agents: The indazole scaffold is present in several compounds with demonstrated anti-inflammatory properties.^[1]

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